![molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphin]palladium(II)dichlorid CAS No. 343343-17-9](/img/structure/B1602141.png)
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphin]palladium(II)dichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride, also known as Pd(PFP)2Cl2, is an organometallic compound of palladium with the chemical formula Pd(PFP)2Cl2. It is a white solid that is soluble in many organic solvents and is used as a catalyst in various chemical transformations. Pd(PFP)2Cl2 is a widely used catalyst in organic synthesis due to its high activity and selectivity. The compound has been used in a variety of reactions, including the Heck reaction, Suzuki reaction, and Sonogashira reaction.
Wissenschaftliche Forschungsanwendungen
Katalysator für Stille-Kupplungen
Diese Verbindung wird als Katalysator für Stille-Kupplungen verwendet . Stille-Kupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese. Die Verwendung dieser Verbindung als Katalysator erhöht die Effizienz und Selektivität der Reaktion.
Katalysator für Suzuki-Kupplungen
Sie dient auch als Katalysator für Suzuki-Kupplungen . Suzuki-Kupplung ist eine Art Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Die Verwendung dieser Verbindung als Katalysator kann die Reaktionsausbeute und die Reinheit des Produkts verbessern.
Fluore Biphase-Systeme (FBS)
Diese Verbindung wird in Fluore Biphase-Systemen (FBS) verwendet . FBS ist eine Technik, die in der organischen Synthese verwendet wird, bei der Reaktionen in einer Mischung aus einer fluoren (stark fluorierten) Phase und einer organischen Phase durchgeführt werden. Diese Verbindung ist aufgrund ihrer Perfluorierung in der fluoren Phase löslich und lässt sich leicht von der organischen Phase trennen, was den Reinigungsprozess vereinfacht.
Palladium-katalysierte Reaktionen
Als Palladiumkomplex wird diese Verbindung in verschiedenen palladium-katalysierten Reaktionen verwendet . Diese Reaktionen werden in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen eingesetzt.
Synthese von fluorierten Verbindungen
Aufgrund ihrer stark fluorierten Natur kann diese Verbindung bei der Synthese anderer fluorierter Verbindungen verwendet werden . Fluorierte Verbindungen haben eine breite Palette an Anwendungen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.
Grüne Chemie
Die Verwendung dieser Verbindung in Fluore Biphase-Systemen (FBS) trägt zu den Prinzipien der grünen Chemie bei . Die Möglichkeit, den Katalysator zu recyceln und Abfälle zu reduzieren, macht diese Verbindung zu einem wertvollen Werkzeug für nachhaltige chemische Praktiken.
Wirkmechanismus
Target of Action
The primary target of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki couplings . These are important reactions in organic chemistry, used for the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a catalyst for the Stille and Suzuki couplings . As a catalyst, it speeds up the reaction without being consumed in the process. It facilitates the coupling reaction by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
The Stille and Suzuki couplings are key biochemical pathways affected by this compound. These pathways are crucial for the synthesis of various organic compounds. The compound’s action on these pathways results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the successful catalysis of Stille and Suzuki coupling reactions . This leads to the efficient formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound thus plays a crucial role in the production of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction environment. It is known to be effective in “Fluorous Biphase Systems” (FBS) . In such systems, the compound’s perfluoro-tag allows it to preferentially partition into the fluorous phase, thereby enhancing the reaction’s efficiency and selectivity.
Eigenschaften
IUPAC Name |
dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDVEVKTXQUVSJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H48Cl2F102P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573618 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343343-17-9 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

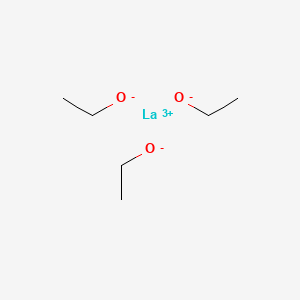
![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
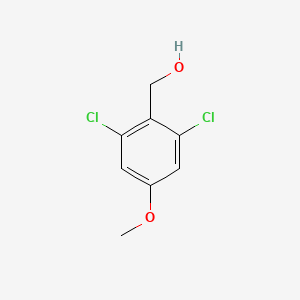
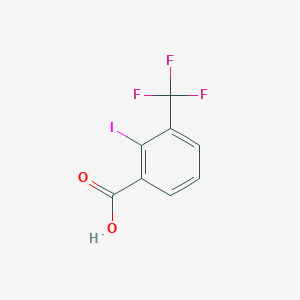
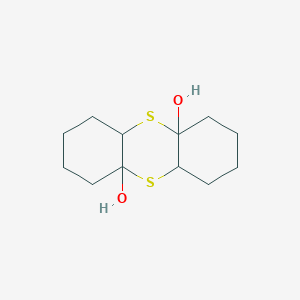
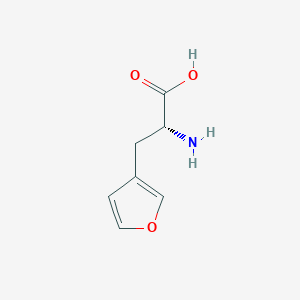


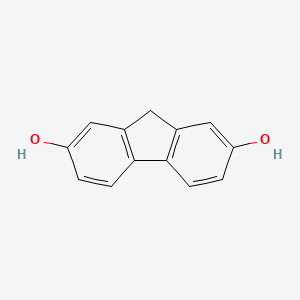
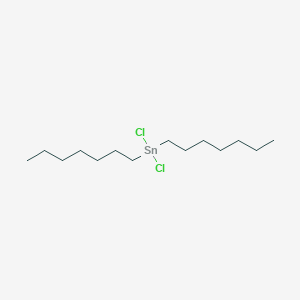
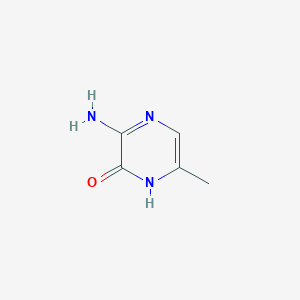

![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)
